Hexyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of hexyl isocyanate can be achieved through the reaction of bis(trichloromethyl)carbonate with n-hexyl amine in toluene. After the removal of toluene by air distillation in the presence of calcium hydride, hexyl isocyanate is obtained through reduced pressure distillation. This method results in hexyl isocyanate with a purity of 99.0% in yields of 72.5% (Zheng Jun, 2012).
Molecular Structure Analysis
Hexyl isocyanate consists of a hexyl group attached to an isocyanate group. The molecular structure analysis is essential for understanding its reactivity and properties. Isocyanate-based macromonomers, including hexyl isocyanate, have been synthesized and used to create brush block copolymers, showcasing the versatility of hexyl isocyanate in polymer chemistry (G. Miyake et al., 2012).
Chemical Reactions and Properties
Hexyl isocyanate participates in various chemical reactions, including polymerization. Anionic polymerization using different reactive oxyanionic initiators has been explored, providing insight into its reactivity and the conditions necessary for controlled polymerization (J. Min et al., 2011). Additionally, the synthesis of chiral poly(n-hexyl isocyanate) using a chiral initiator and terminator by living anionic polymerization indicates the influence of chirality on the polymer's properties (P. Shah et al., 2012).
Physical Properties Analysis
The physical properties of hexyl isocyanate, such as boiling point, melting point, and solubility, are crucial for its application in various fields. While specific physical property data for hexyl isocyanate from recent studies are not directly mentioned in the available literature, the understanding of these properties is essential for handling, storage, and application in synthesis and industrial processes.
Chemical Properties Analysis
Hexyl isocyanate's chemical properties, including reactivity with various substrates, polymerization behavior, and interactions with other chemical compounds, are central to its utility in synthesizing polymers and other materials. The study on the anionic polymerization of n-hexyl isocyanate using various initiators sheds light on its reactivity and the potential for creating polymers with predictable molecular weights and narrow molecular weight distributions (J. Min et al., 2011).
Scientific Research Applications
1. Hypersensitivity and Immunological Reactions
Hexyl isocyanate has been studied for its potential to induce respiratory hypersensitivity. In a study using guinea pigs, hexyl isocyanate-ovalbumin aerosol induced pulmonary hypersensitivity, revealing the possibility of hypersensitivity reactions in workers exposed to hexamethylene diisocyanate (HDI) vapors (Karol, Hauth, & Alarie, 1979).
2. Anionic Polymerization and Material Applications
Hexyl isocyanate has been used in the synthesis of new isocyanates bearing carbamate groups, demonstrating its utility in the anionic polymerization process. These polymers, containing hexyl isocyanate, have applications in creating materials with specific structural properties, like optically active helical poly(alkyl isocyanate)s (Maeda et al., 1997).
3. Pharmaceutical Synthesis
Hexyl isocyanate has been utilized in the synthesis of anti-cancer medicine. A study outlined the preparation of Carmofur, an anti-cancer drug, using hexyl isocyanate, resulting in a shortened reaction time and high yield (Huang Chang-yong, 2009).
4. Catalyst Effects in Chemical Reactions
Research on the reaction of hexyl isocyanate with water has provided insights into the catalytic activities of various compounds, contributing to a better understanding of reactions involving isocyanates in industrial processes (Ni, Nash, Worden, & Soucek, 2002).
5. Living Polymerizations
Hexyl isocyanate has been a subject of study in living polymerizations, where it was polymerized without the formation of cyclic trimer, using organotitanium(IV) compounds. This research provides a foundation for the development of polymers with controlled structures (Patten & Novak, 1996).
6. Vapor-Liquid Equilibrium Studies
Studies on the vapor-liquid equilibrium of isocyanates, including hexyl isocyanate, offer valuable data for various industrial applications. This research is particularly useful for understanding the phase behavior of isocyanates in different conditions (Emelianova & Gor, 2021).
7. Development of Advanced Materials
Research on hexyl isocyanate includes its use in developing sizing agents for carbon fiber composite materials. This application highlights its role in enhancing material properties for specific industrial uses (Thomas et al., 1992).
Safety And Hazards
Hexyl isocyanate is classified as a flammable liquid (Category 3), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction and respiratory sensitization . It’s recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment when handling it .
properties
IUPAC Name |
1-isocyanatohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJPRQPHZGHVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26746-07-6 | |
Record name | Hexane, 1-isocyanato-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26746-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062492 | |
Record name | Hexane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl isocyanate | |
CAS RN |
2525-62-4 | |
Record name | Hexyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2525-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hexyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T9YK3VJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.